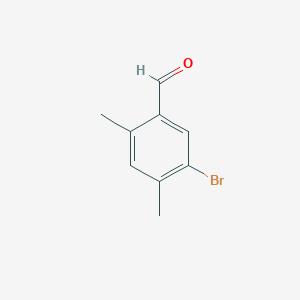
4-(Benzyloxy)butylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)butylmagnesium bromide is typically prepared by reacting 4-(benzyloxy)butyl bromide with magnesium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict anhydrous conditions, and employing automated systems to control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)butylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols with a four-carbon chain extension and a terminal benzyloxy group.
Alkylation Reactions: Acts as a nucleophile in alkylation reactions with suitable acceptors, introducing a four-carbon chain with a benzyloxy group.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: Anhydrous THF is typically used to maintain the reactivity of the Grignard reagent.
Conditions: Reactions are usually carried out under an inert atmosphere to prevent degradation of the Grignard reagent.
Major Products:
Alcohols: The primary products formed from reactions with carbonyl compounds are alcohols with a four-carbon chain extension and a terminal benzyloxy group.
Scientific Research Applications
4-(Benzyloxy)butylmagnesium bromide finds application in various research areas due to its unique functional groups:
Synthesis of Alcohols: Used to synthesize alcohols with a four-carbon chain extension and a terminal benzyloxy group.
Alkylation Reactions: Utilized in alkylation reactions to create new carbon-carbon bonds in organic molecules.
Synthesis of Organometallic Compounds: Acts as a precursor for the synthesis of other organometallic compounds containing the four-carbon chain with a benzyloxy group.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)butylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing selective reactions to occur at other sites in the molecule.
Comparison with Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent used for similar nucleophilic addition reactions.
Butylmagnesium Bromide: Similar in structure but lacks the benzyloxy protecting group.
Uniqueness: 4-(Benzyloxy)butylmagnesium bromide is unique due to the presence of the benzyloxy group, which serves as a protecting group for hydroxyl functionalities. This allows for selective reactions and the synthesis of more complex molecules.
Properties
IUPAC Name |
magnesium;butoxymethylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSIAILAJRPNTC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCCOCC1=CC=CC=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)









![4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B6317016.png)


